![molecular formula C15H12ClIO2 B1409013 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1673514-74-3](/img/structure/B1409013.png)
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
Übersicht
Beschreibung
6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic compound that has been studied for its potential in scientific research applications. This compound is a member of the benzyl group and belongs to the class of heterocyclic compounds. It is a versatile compound with a wide range of potential applications in the laboratory setting. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Hypothesis and Metabolite Synthesis
The compound has been studied in the context of biosynthetic pathways involving the Diels-Alder reaction cascades. For instance, research into the metabolites produced by the plant endophytic fungus Pestalotiopsis fici revealed complex molecules with chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons. These findings provide evidence for a biosynthetic hypothesis involving diversified Diels-Alder reaction cascades, demonstrating the compound's relevance in understanding natural product synthesis and potentially guiding the development of novel synthetic methodologies (Liu et al., 2013).
Synthesis of Polychlorinated Dibenzodioxins
Polychlorinated dibenzo-p-dioxins (PCDDs), closely related to the structural motif of 6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine, have been synthesized through the micro-scale pyrolysis of different polychlorophenates. This research provides insights into the formation of toxic PCDDs in industrial processes and environmental pollution, highlighting the compound's significance in environmental chemistry and toxicology studies (Buser, 1975).
Antitumor Activity
Research into related benzodioxine derivatives has shown potential antitumor activity, indicating the relevance of this compound in medicinal chemistry. The synthesis and evaluation of these derivatives as inhibitors of biological targets, such as dihydrofolate reductase, underscore their potential application in developing new anticancer agents (Grivsky et al., 1980).
Chemical Synthesis and Structural Characterization
The compound also plays a role in the synthesis and structural characterization of novel organic molecules, including those with potential applications in materials science and pharmaceuticals. For instance, synthesis of diazadibenzoperylenes and characterization of their structural, optical, redox, and coordination properties provide valuable information for the development of new materials with specific optical and electronic characteristics (Würthner et al., 2002).
Molecular Docking Studies
Moreover, the compound's framework is essential in molecular docking studies to explore the therapeutic potential of phenolic compounds against human diseases. These studies highlight the importance of structural analogs of this compound in drug discovery, offering insights into their interactions with biological targets and their potential therapeutic effects (Wen et al., 2022).
Eigenschaften
IUPAC Name |
6-[(2-chloro-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHKSSIDKTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



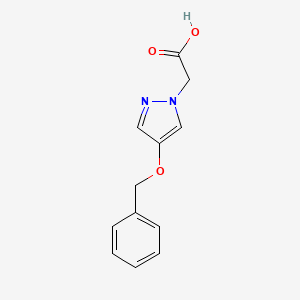
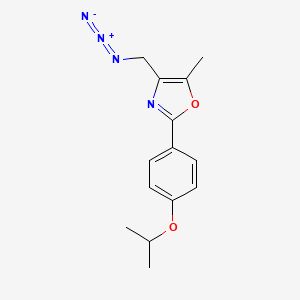



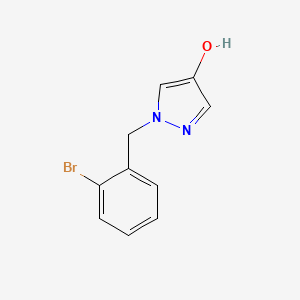
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
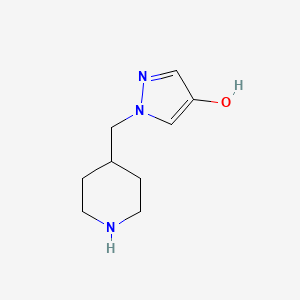
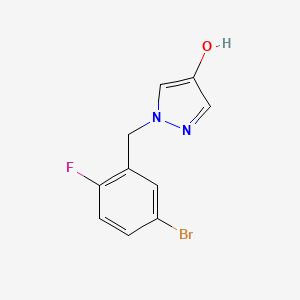

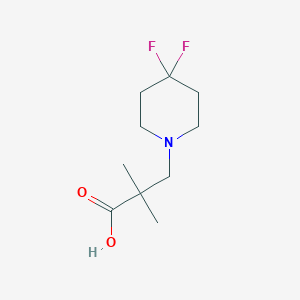

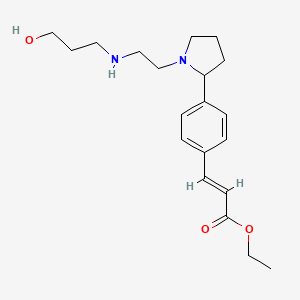
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)